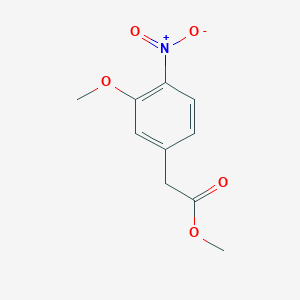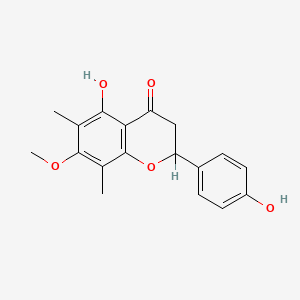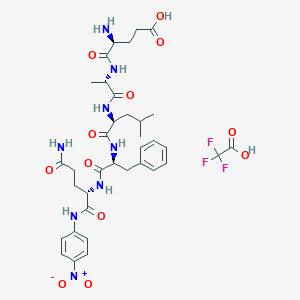
QUIRESTON-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QUIRESTON-A is an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative Cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. poor penetration of biological membranes.
Aplicaciones Científicas De Investigación
1. Electroactive Polymer Synthesis
QUIRESTON-A's relevance in the synthesis of electroactive polymers is significant. These polymers have diverse technological applications, including energy storage systems, owing to their sustainability, ease of synthesis, and environmental compatibility. Anthraquinone-based derivatives, such as this compound, are crucial due to their conducting properties, making them suitable for use in automotive, solar cell devices, aircraft aileron, and biomedical equipment (Zarren, Nisar, & Sher, 2019).
2. Prion Disease Detection
This compound is instrumental in the Real-Time Quaking-Induced Conversion (RT-QUIC) assay, a method for detecting prion diseases such as Creutzfeldt-Jakob disease (CJD). This technique allows for the sensitive detection of prions in various samples, including cerebrospinal fluid, and is pivotal in antemortem evaluations (Atarashi et al., 2011). Additionally, the RT-QuIC technique's adaptability for studying other protein misfolding diseases highlights the broad applicability of this compound in biomedical research (Schmitz et al., 2016).
3. Hematopoietic Stem Cell Research
Research involving this compound has uncovered its role in the quiescence of hematopoietic stem cells (HSCs). This state of quiescence, while protective, can lead to error-prone DNA repair and mutagenesis in HSCs, thus having implications in understanding the mechanisms of hematopoietic abnormalities and potential treatments (Mohrin et al., 2010).
4. Protein Interaction Studies
This compound is used in the study of protein quinary interactions, particularly in live cells. This research is important for understanding the dynamic interactions of proteins within cellular environments and their implications in various diseases and drug interactions (Majumder et al., 2015).
5. Antimicrobial and Anticancer Research
This compound's structure, resembling quinolines, makes it a candidate for antimicrobial and anticancer research. Quinolines, including compounds similar to this compound, have shown effectiveness against a range of diseases due to their ability to interact with various biological targets (Ruiz, 2003); (Solomon & Lee, 2011).
Propiedades
Fórmula molecular |
C10H16BrNO |
|---|---|
Peso molecular |
246.14 Da. |
Apariencia |
slightly yellowish crystal powder |
Pureza |
min. 99.5%. (NMR (D2O)) |
Sinónimos |
1-allyl 3-quinicludon bromide; N-allyl-3-oxoquinuclidinium bromide. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)


![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)